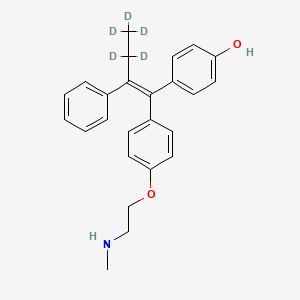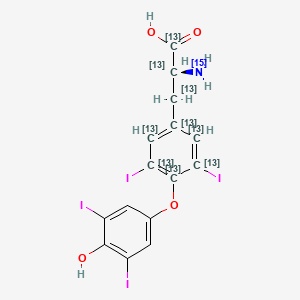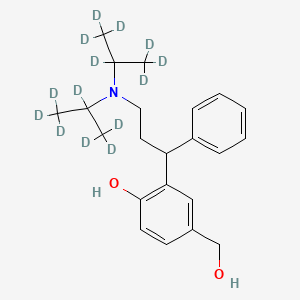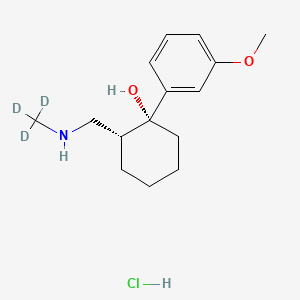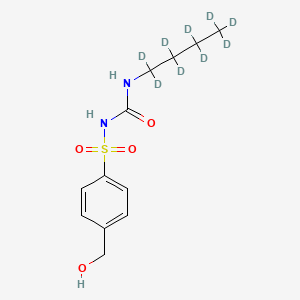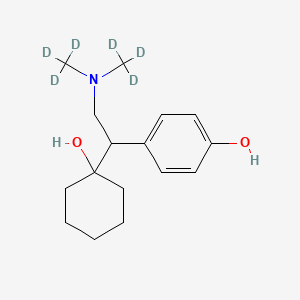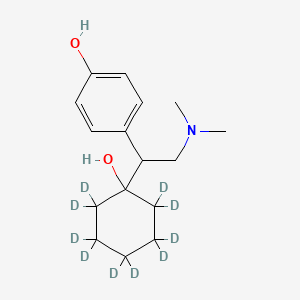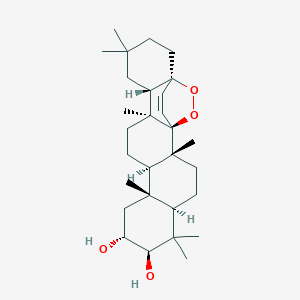
14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of Baccatin is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Baccatin interacts with its target, the microtubules, by stabilizing them . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital cellular functions, particularly during mitosis . The interaction of Baccatin with microtubules is well described, but the lack of high-resolution structural information on a tubulin-Baccatin complex precludes a comprehensive description of the binding determinants that affect its mechanism of action .
Biochemical Pathways
Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel , a well-known anticancer drug . The biosynthesis of Baccatin involves several enzymes, some of which have been characterized . The complete stepwise biosynthetic reactions from the well-characterized di-oxygenated
Pharmacokinetics
It is known that the pharmacological activity of paclitaxel, a derivative of baccatin, is mainly determined by the ester side chain at the c-13 position, the a ring, the c-2 benzoyl group, and the oxetane ring in its structure .
Result of Action
The molecular and cellular effects of Baccatin’s action primarily involve the disruption of normal cell division. By stabilizing microtubules, Baccatin prevents their disassembly, which is necessary for mitosis . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol typically involves the oxidation of taraxerene derivatives. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction and purification from natural sources, particularly from the herbs of Excoecaria cochinchinensis. The extraction process involves solvent extraction followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the epidioxy groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, oxidized products, and substituted triterpenoids .
Scientific Research Applications
14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Taraxerene: A precursor compound with similar triterpenoid structure.
Betulinic Acid: Another triterpenoid with comparable biological activities.
Oleanolic Acid: A triterpenoid known for its anti-inflammatory and anticancer properties.
Uniqueness: 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol is unique due to its specific epidioxy functional groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
IUPAC Name |
(1S,2R,5R,7R,8R,10S,11R,14S,15S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18-,19+,20-,21+,22+,25+,26-,27+,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSPIDOGLAJKQ-BLZAXGAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4([C@]25C=C[C@@]6([C@H]4CC(CC6)(C)C)OO5)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
